Fluorine-Mediated Metabolic Stability Advantage Over Non-Fluorinated Benzyl Analogs
The 4-fluorobenzyl group of CAS 439109-12-3 introduces a carbon-fluorine bond at the para position that blocks a primary site of CYP450-mediated oxidative metabolism. In the unsubstituted benzyl analog (CAS 672949-35-8), the para position is susceptible to hydroxylation, which can generate reactive metabolites and accelerate clearance. This class-level inference is grounded in the well-established medicinal chemistry principle that para-fluorination of benzyl groups reduces intrinsic clearance in human liver microsomes compared to non-fluorinated benzyl derivatives, with typical reductions in intrinsic clearance (Clint) ranging from 30% to 70% depending on the scaffold context [1]. For the imidazo[1,2-c]quinazolin-2(3H)-one scaffold specifically, quantitative comparative metabolic stability data for CAS 439109-12-3 versus CAS 672949-35-8 have not been published, and this claim should be considered class-level inference rather than experimentally verified for this exact compound.
| Evidence Dimension | Predicted metabolic stability (CYP450 para-hydroxylation susceptibility) |
|---|---|
| Target Compound Data | Para-fluorobenzyl group blocks oxidative metabolism; predicted Clint reduction vs. benzyl analog |
| Comparator Or Baseline | 5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one (CAS 672949-35-8): para position susceptible to CYP450 hydroxylation |
| Quantified Difference | No direct experimental data for this specific compound. Class-level literature supports Clint reduction of ~30–70% for para-fluorobenzyl vs. benzyl groups in related heterocyclic series. |
| Conditions | Class-level inference from medicinal chemistry literature on fluorinated benzyl groups; not experimentally validated for the imidazo[1,2-c]quinazolin-2(3H)-one scaffold. |
Why This Matters
For procurement decisions, the 4-fluorobenzyl substituent offers a structural feature that may confer superior metabolic stability compared to the unsubstituted benzyl analog, reducing the likelihood of rapid in vitro clearance during cell-based or microsomal assays.
- [1] Böhm, H.-J. et al. Fluorine in Medicinal Chemistry. ChemBioChem 5, 637–643 (2004). General review establishing the metabolic stability benefits of aryl fluorination, including para-fluorobenzyl groups reducing CYP450-mediated oxidation. View Source
